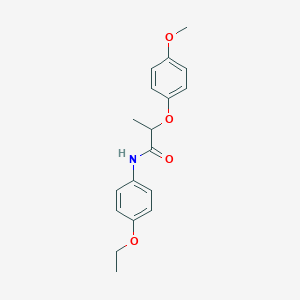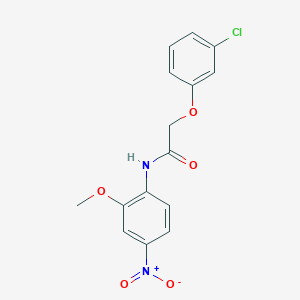![molecular formula C17H18N2O3 B4899717 3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MMPEB, and it is a benzamide derivative that has been synthesized through a specific method. The purpose of
Mecanismo De Acción
The mechanism of action of MMPEB involves its binding to the sigma-2 receptor. This binding results in the induction of cell death in cancer cells. MMPEB has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. The exact mechanism of MMPEB's action is still being studied, but it is believed to involve the modulation of various signaling pathways in cancer cells.
Biochemical and Physiological Effects:
MMPEB has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer properties, MMPEB has been shown to have anti-inflammatory properties. MMPEB has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMPEB for lab experiments is its high affinity for the sigma-2 receptor. This makes it a potential candidate for cancer diagnosis and treatment. However, MMPEB's synthesis method is a multi-step process that requires specific reagents and conditions, making it difficult to produce in large quantities. Additionally, MMPEB's mechanism of action is still being studied, and its potential side effects are not yet fully understood.
Direcciones Futuras
There are many future directions for the study of MMPEB. One potential direction is the development of MMPEB-based imaging agents for cancer diagnosis. Another potential direction is the development of MMPEB-based drugs for cancer treatment. Additionally, further studies are needed to fully understand MMPEB's mechanism of action and potential side effects.
Conclusion:
In conclusion, MMPEB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMPEB's synthesis method is a multi-step process that requires specific reagents and conditions. MMPEB has been extensively studied for its potential scientific research applications, including its use as a ligand for the sigma-2 receptor. MMPEB's mechanism of action involves its binding to the sigma-2 receptor, resulting in the induction of cell death in cancer cells. MMPEB has various biochemical and physiological effects, including anti-inflammatory and anxiolytic properties. MMPEB has advantages and limitations for lab experiments, and there are many future directions for its study.
Métodos De Síntesis
MMPEB is a synthetic compound that has been prepared through a specific method. The synthesis of MMPEB involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate product is then reacted with N-(4-methylphenyl) ethylenediamine to form MMPEB. The synthesis method of MMPEB is a multi-step process that requires specific reagents and conditions.
Aplicaciones Científicas De Investigación
MMPEB has been extensively studied for its potential scientific research applications. One of the main applications of MMPEB is its use as a ligand for the sigma-2 receptor. The sigma-2 receptor is a protein that is overexpressed in various types of cancer cells, including breast, lung, and prostate cancer. MMPEB has been shown to have a high affinity for the sigma-2 receptor, making it a potential candidate for cancer diagnosis and treatment.
Propiedades
IUPAC Name |
3-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-16(20)11-18-17(21)13-4-3-5-15(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFKLQGOMZGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)


![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)